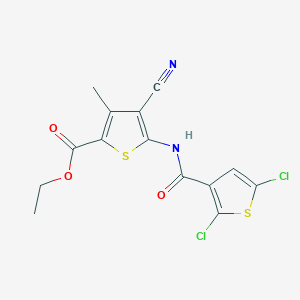
Ethyl 4-cyano-5-(2,5-dichlorothiophene-3-carboxamido)-3-methylthiophene-2-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 4-cyano-5-(2,5-dichlorothiophene-3-carboxamido)-3-methylthiophene-2-carboxylate is a useful research compound. Its molecular formula is C14H10Cl2N2O3S2 and its molecular weight is 389.27. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Synthesis and Medicinal Chemistry
Synthesis of Novel Thiophene Derivatives
A study by Mohareb et al. (2016) focused on the synthesis of novel thiophene derivatives with potential anti-proliferative activity. The research highlighted the design, synthesis, and evaluation of thiophene and benzothiophene derivatives as anti-cancer agents, demonstrating significant activity against tumor cell lines. This study underscores the compound's utility in developing potential chemotherapeutic agents (Mohareb, Abdallah, Helal, & Shaloof, 2016).
Antimicrobial Evaluation
Abu‐Hashem et al. (2011) explored the synthetic utility of bifunctional thiophene derivatives, including antimicrobial evaluations of newly synthesized agents. This research showcases the compound's relevance in generating new entities with promising antimicrobial activities (Abu‐Hashem, Abu-Zied, & El-Shehry, 2011).
Material Science and Catalysis
Polymer-supported Catalytic Systems
Sivakumar and Phani (2011) discussed the use of poly(3,4-ethylenedioxythiophene) for immobilizing metal particle catalysts and reagents for catalytic reactions. This research indicates the compound's potential in enhancing catalytic processes, particularly in hydrogenation and electro-oxidation reactions (Sivakumar & Phani, 2011).
Dye Synthesis and Textile Application
Complexation with Metal for Dye Synthesis
Research by Abolude et al. (2021) demonstrated the synthesis of disperse dyes from thiophene derivatives and their application on polyester and nylon fabrics. The study highlighted the compound's role in creating dyes with excellent fastness and levelness properties, showing its significance in textile engineering (Abolude, Bello, Nkeonye, & Giwa, 2021).
Antioxidant and Anti-inflammatory Activities
Evaluation of Anti-inflammatory Activities
A study by Madhavi and Sreeramya (2017) synthesized and evaluated novel thiophene derivatives for their antioxidant and anti-inflammatory activities. The compounds displayed significant activity, suggesting the chemical's utility in developing new therapeutic agents (Madhavi & Sreeramya, 2017).
Eigenschaften
IUPAC Name |
ethyl 4-cyano-5-[(2,5-dichlorothiophene-3-carbonyl)amino]-3-methylthiophene-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10Cl2N2O3S2/c1-3-21-14(20)10-6(2)8(5-17)13(23-10)18-12(19)7-4-9(15)22-11(7)16/h4H,3H2,1-2H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OVLVVEOCCUDMIE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C(=C(S1)NC(=O)C2=C(SC(=C2)Cl)Cl)C#N)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10Cl2N2O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![N-(benzo[d]thiazol-5-yl)-2-phenylacetamide](/img/structure/B2548832.png)




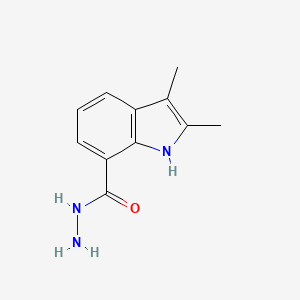
![N-{4-[(1E)-2-(4-chlorobenzenesulfonyl)-2-cyanoeth-1-en-1-yl]phenyl}acetamide](/img/structure/B2548844.png)
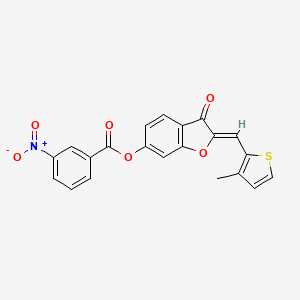
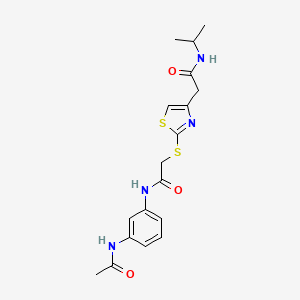
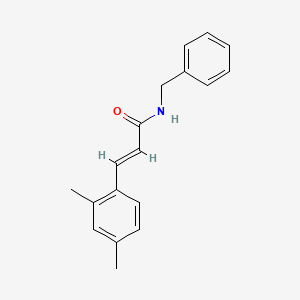
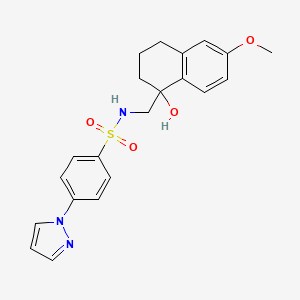
![tert-butyl N-[2-[(2S)-piperidin-2-yl]ethyl]carbamate](/img/structure/B2548853.png)
![N-[(2Z)-1,3-benzothiazol-2(3H)-ylidene]-3-(5-chloro-2-oxo-1,3-benzoxazol-3(2H)-yl)propanamide](/img/structure/B2548854.png)

